

How to control the rate of diradical generation from Esperamicin.

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Compound of Interest

Compound Name: *Esperamicin*

Cat. No.: *B1233071*

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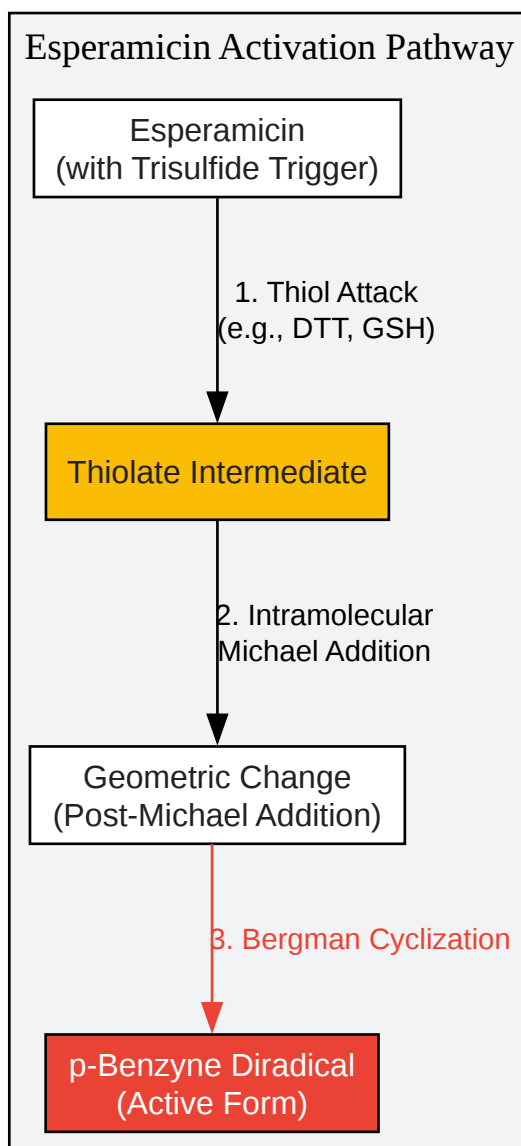
Esperamicin Technical Support Center

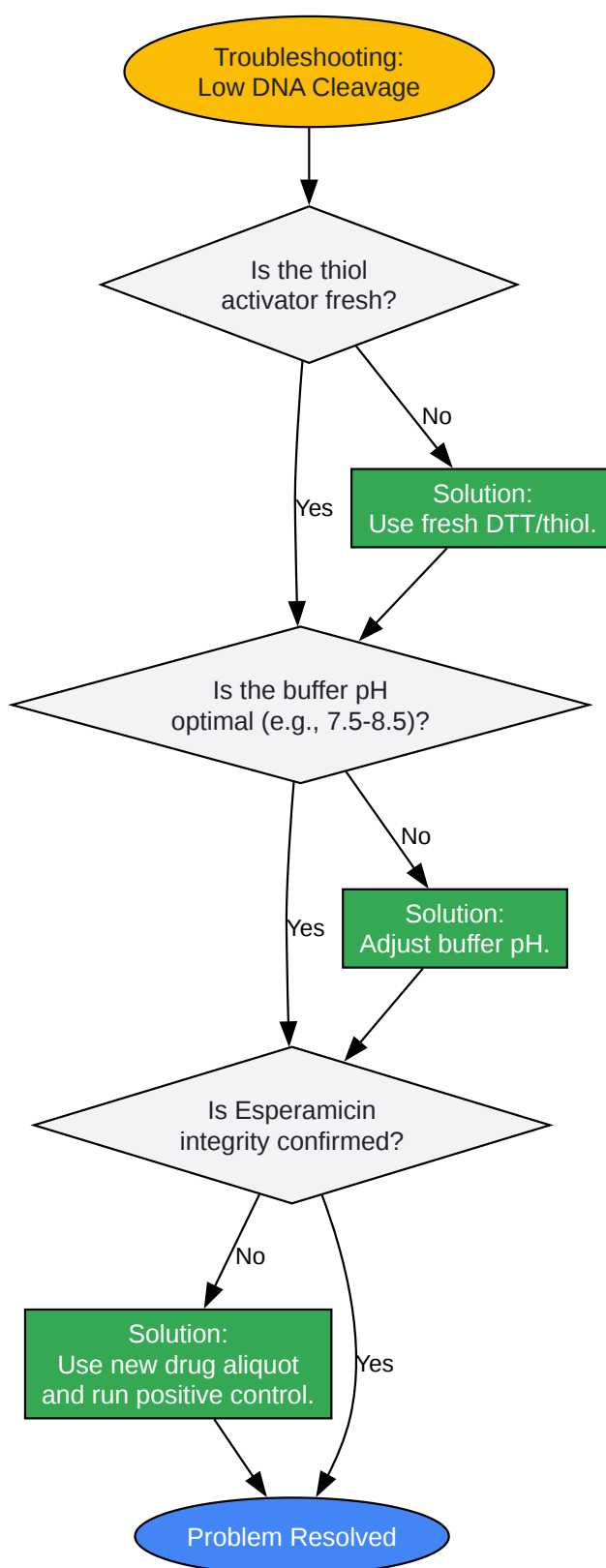
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on controlling the rate of diradical generation from **Esperamicin**.

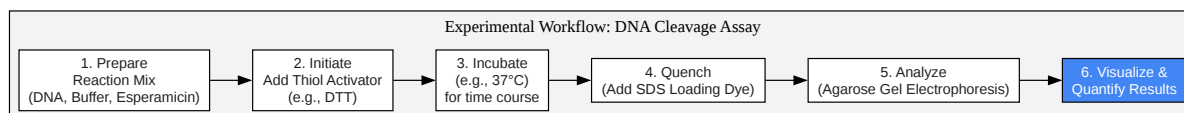
Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of diradical generation from **Esperamicin**?

A1: The activation of **Esperamicin** to its DNA-cleaving diradical form is a multi-step process. It begins with the reduction of the methyl trisulfide group by a nucleophile, typically a thiol-containing compound, to form a thiolate anion.^{[1][2][3]} This is followed by an intramolecular Michael addition of the newly formed anion across the α,β -unsaturated ketone.^{[1][2]} This key step changes the geometry of the molecule, allowing the two triple bonds of the enediyne core to approach each other. This proximity facilitates a Bergman cyclization, resulting in the formation of a highly reactive p-benzyne (phenylene) diradical, which is the active species responsible for DNA damage.^{[1][2][4]}







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References

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